molecular formula C16H25NO2 B13953266 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol CAS No. 64047-86-5

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol

Cat. No.: B13953266
CAS No.: 64047-86-5
M. Wt: 263.37 g/mol
InChI Key: JKBZITVKMZPLJW-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol is an organic compound with a complex structure that includes a cyclohexyloxy group, a dimethylaminoethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexanol with phenol in the presence of a catalyst to form cyclohexyloxyphenol. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)ethylbenzene
  • 2-(Dimethylamino)ethoxyethanol
  • 2-(Dimethylamino)ethylmethacrylate

Uniqueness

2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyclohexyloxy group and a dimethylaminoethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64047-86-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-cyclohexyloxy-4-[2-(dimethylamino)ethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-17(2)11-10-13-8-9-15(18)16(12-13)19-14-6-4-3-5-7-14/h8-9,12,14,18H,3-7,10-11H2,1-2H3

InChI Key

JKBZITVKMZPLJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

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